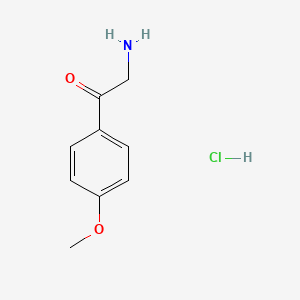
2-Amino-4'-methoxyacetophenone hydrochloride
Cat. No. B1281928
Key on ui cas rn:
3883-94-1
M. Wt: 201.65 g/mol
InChI Key: FZVYWBMMOSHMRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04898862
Procedure details


45.82 g of α-bromo-p-methoxyacetophenone were dissolved in 400 ml of methylene chloride, and 28.04 g of hexamethylenetetramine were added to the solution, which was then stirred at room temperature for 2 hours. The crystals which precipitated were collected by filtration. 200 ml of ethanol and 100 ml of concentrated hydrochloric acid were added to these crystals, and the mixture was stirred at room temperature for 18 hours. The reaction mixture was then concentrated by evaporation under reduced pressure, and the residue was dissolved in water. The aqueous solution was made alkaline by the addition of a 20% w/v aqueous solution of potassium carbonate and was then extracted with ethyl acetate. The ethyl acetate extract was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate. A 4N solution of hydrochloric acid in dioxane was then added. The crystals which precipitated were collected by filtration, to give to 30.7 g of the title compound as yellow fine crystals melting at 201° C. (with decomposition).



Name
Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)=[O:4].C1N2CN3CN(C2)C[N:14]1C3.C(Cl)[Cl:24]>>[ClH:24].[NH2:14][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)=[O:4] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
45.82 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)C1=CC=C(C=C1)OC
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
28.04 g
|
|
Type
|
reactant
|
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was then stirred at room temperature for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals which precipitated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were collected by filtration
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
200 ml of ethanol and 100 ml of concentrated hydrochloric acid were added to these crystals
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at room temperature for 18 hours
|
|
Duration
|
18 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was then concentrated by evaporation under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by the addition of a 20% w/v aqueous solution of potassium carbonate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was then extracted with ethyl acetate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The ethyl acetate extract
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with a saturated aqueous solution of sodium chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A 4N solution of hydrochloric acid in dioxane was then added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals which precipitated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were collected by filtration
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.NCC(=O)C1=CC=C(C=C1)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 30.7 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
